N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide
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Overview
Description
N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a unique structure that combines a dimethylamino group, a tetrahydroquinoline moiety, and a trifluoromethyl-substituted phenyl group, making it an interesting subject for scientific investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of the tetrahydroquinoline intermediate, followed by the introduction of the dimethylamino group and the trifluoromethyl-substituted phenyl group. Common reagents used in these reactions include alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Materials Science: Application in the synthesis of advanced materials with unique properties.
Chemical Research: Use as a reagent or intermediate in various organic synthesis reactions.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(dimethylamino)ethyl]-1,8-naphthalimide
- 2-(dimethylamino)ethyl methacrylate
- N-[3-(dimethylamino)propyl]methacrylamide
Uniqueness
N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide stands out due to its unique combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound notable for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is C26H31N5O2, indicating a high degree of complexity with multiple functional groups that contribute to its biological interactions. The structural elements include:
- Tetrahydroquinoline moiety : A bicyclic structure that may enhance binding affinity to biological targets.
- Dimethylamino group : Known for its role in modulating receptor activity.
- Trifluoromethyl phenyl group : Potentially increases lipophilicity and metabolic stability.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. Key mechanisms include:
- Receptor Binding : The dimethylamino group facilitates hydrogen bonding and electrostatic interactions with target receptors, while the tetrahydroquinoline moiety may engage in π-π stacking interactions, enhancing binding affinity .
- Enzyme Modulation : The compound has been shown to modulate the activity of enzymes involved in signal transduction pathways, which can lead to altered cellular responses .
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of this compound. It has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance:
- In vitro Studies : The compound demonstrated cytotoxic effects against prostate cancer cells (LNCaP and 22RV1), with concentrations as low as 10 μM leading to significant reductions in cell viability .
- Mechanistic Insights : The interaction with prostate-specific membrane antigen (PSMA) has been identified as a critical pathway through which the compound exerts its anticancer effects .
Neuropharmacological Effects
The tetrahydroquinoline structure has been associated with neuropharmacological activities, particularly related to opioid receptor modulation:
- Opioid Receptor Interaction : Variants of this compound have shown promise as μ-opioid receptor agonists and δ-opioid receptor antagonists, suggesting potential applications in pain management .
Case Studies
- Prostate Cancer Study : A study conducted on the efficacy of this compound in targeting PSMA-expressing prostate cancer cells revealed a significant increase in fluorescent signal correlating with PSMA expression levels. This indicates its potential as a targeted therapeutic agent .
- Neuropharmacology Research : Investigations into the structure-activity relationship (SAR) of tetrahydroquinoline derivatives demonstrated that modifications at specific positions could enhance selectivity and potency against opioid receptors .
Data Tables
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27F3N4O2/c1-29(2)20(16-6-11-19-15(13-16)5-4-12-30(19)3)14-27-21(31)22(32)28-18-9-7-17(8-10-18)23(24,25)26/h6-11,13,20H,4-5,12,14H2,1-3H3,(H,27,31)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYACXBHTQQGOLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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